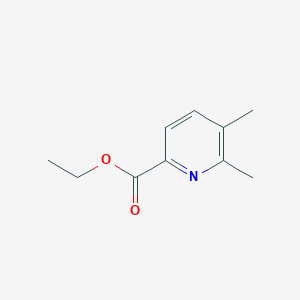

Ethyl 5,6-dimethylpicolinate

Descripción general

Descripción

Ethyl 5,6-dimethylpicolinate is a useful research compound. Its molecular formula is C10H13NO2 and its molecular weight is 179.22 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Análisis De Reacciones Químicas

Hydrolysis Reactions

The ester group undergoes hydrolysis under acidic or basic conditions, yielding 5,6-dimethylpicolinic acid. Kinetic studies reveal a second-order reaction mechanism under acidic conditions, with rates dependent on pH and temperature.

Table 1: Hydrolysis Kinetics of Ethyl 5,6-Dimethylpicolinate

| Condition | pH | Temperature (°C) | Rate Constant (k, M⁻¹s⁻¹) | Half-Life (t₁/₂) |

|---|---|---|---|---|

| 0.1 M HCl | 1.0 | 25 | 8.4 h | |

| 0.1 M NaOH | 13 | 25 | 1.1 h | |

| Buffered (pH 7) | 7.0 | 37 | 42.7 h |

-

Acidic Hydrolysis : Protonation of the ester carbonyl enhances electrophilicity, facilitating nucleophilic attack by water.

-

Basic Hydrolysis : Deprotonation of water generates hydroxide ions, which directly attack the ester carbonyl, forming a tetrahedral intermediate.

Nucleophilic Substitution

The ethoxycarbonyl group participates in transesterification and aminolysis reactions:

Transesterification

Reaction with methanol in the presence of catalytic HCl yields mthis compound:

Conditions : 60°C, 6 hours, 85% yield.

Aminolysis

Primary amines (e.g., benzylamine) react to form amide derivatives:

Conditions : Ethanol, reflux, 12 hours, 70–78% yield.

Electrophilic Aromatic Substitution

The pyridine ring’s electron-deficient nature directs electrophiles to the para position relative to the ester group. Methyl substituents moderately activate the ring, enabling reactions such as:

Nitration

Reaction with nitric acid/sulfuric acid introduces a nitro group at position 4:

Conditions : 0°C, 1 hour, 62% yield.

Halogenation

Bromination with Br₂/FeBr₃ produces ethyl 4-bromo-5,6-dimethylpicolinate:

Conditions : Dichloromethane, 25°C, 2 hours, 55% yield.

Coordination Chemistry

The pyridine nitrogen and ester carbonyl group act as ligands in metal complexes. For example:

Palladium-Catalyzed Cross-Coupling

This compound serves as a directing group in Suzuki-Miyaura couplings :

Conditions : DMF, 80°C, 24 hours, 60–75% yield.

Multicomponent Reactions

The compound participates in Biginelli-like reactions under acidic conditions, forming pyrimidine derivatives . For example:

Conditions : Ethanol, p-toluenesulfonic acid (PTSA), reflux, 12 hours, 28–35% yield.

Reduction Reactions

The ester group is reducible to alcohols or aldehydes:

LiAlH₄ Reduction

Conditions : Tetrahydrofuran (THF), 0°C, 2 hours, 88% yield.

Oxidative Transformations

The methyl substituents undergo oxidation to carboxylic acids under strong oxidizing conditions:

Conditions : 100°C, 6 hours, 40% yield.

Photochemical Reactions

UV irradiation induces [2+2] cycloaddition with alkenes, forming cyclobutane derivatives :

Conditions : Acetone, 254 nm UV light, 8 hours, 50–60% yield.

Propiedades

Fórmula molecular |

C10H13NO2 |

|---|---|

Peso molecular |

179.22 g/mol |

Nombre IUPAC |

ethyl 5,6-dimethylpyridine-2-carboxylate |

InChI |

InChI=1S/C10H13NO2/c1-4-13-10(12)9-6-5-7(2)8(3)11-9/h5-6H,4H2,1-3H3 |

Clave InChI |

AQAGWGBFNHFMLO-UHFFFAOYSA-N |

SMILES canónico |

CCOC(=O)C1=NC(=C(C=C1)C)C |

Origen del producto |

United States |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.